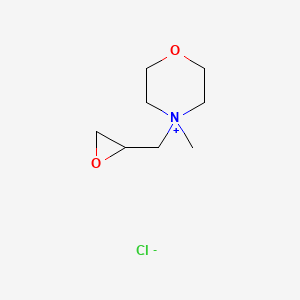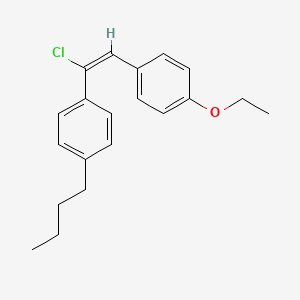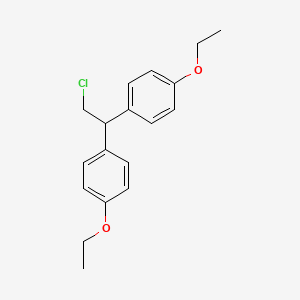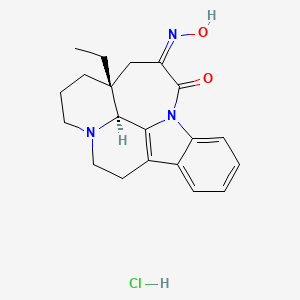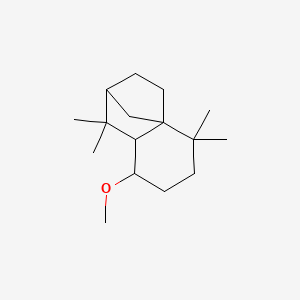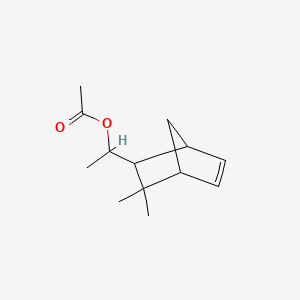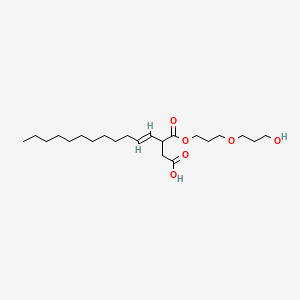
Butanedioic acid, dodecenyl-, ester with oxybis(propanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, dodecenyl-, ester with oxybis(propanol) is a chemical compound known for its unique properties and applications. It is a liquid at room temperature, typically appearing as a colorless to pale yellow oily liquid with a pleasant aromatic odor . The molecular formula of this compound is C22H40O6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of butanedioic acid, dodecenyl-, ester with oxybis(propanol) generally involves the oxidation of propylene glycol to produce oxybis(propanol). This intermediate is then reacted with dodecenyl butanedioic acid ester to yield the final product . The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained efficiently.
Industrial Production Methods
In an industrial setting, the production of butanedioic acid, dodecenyl-, ester with oxybis(propanol) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product quality and yield. The industrial production also emphasizes safety and environmental considerations, ensuring that the process is sustainable and minimizes waste .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, dodecenyl-, ester with oxybis(propanol) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The ester group in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of ester derivatives .
Scientific Research Applications
Butanedioic acid, dodecenyl-, ester with oxybis(propanol) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism by which butanedioic acid, dodecenyl-, ester with oxybis(propanol) exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors that play key roles in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, dodecenyl-, ester with propylene glycol
- Butanedioic acid, dodecenyl-, ester with ethylene glycol
- Butanedioic acid, dodecenyl-, ester with glycerol
Uniqueness
Butanedioic acid, dodecenyl-, ester with oxybis(propanol) is unique due to its specific molecular structure, which imparts distinct physical and chemical properties.
Properties
CAS No. |
97926-04-0 |
|---|---|
Molecular Formula |
C22H40O6 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(E)-3-[3-(3-hydroxypropoxy)propoxycarbonyl]pentadec-4-enoic acid |
InChI |
InChI=1S/C22H40O6/c1-2-3-4-5-6-7-8-9-10-11-14-20(19-21(24)25)22(26)28-18-13-17-27-16-12-15-23/h11,14,20,23H,2-10,12-13,15-19H2,1H3,(H,24,25)/b14-11+ |
InChI Key |
FGOYGEFRWQRNAT-SDNWHVSQSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C/C(CC(=O)O)C(=O)OCCCOCCCO |
Canonical SMILES |
CCCCCCCCCCC=CC(CC(=O)O)C(=O)OCCCOCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)
![4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12677376.png)
![1-Isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12677377.png)
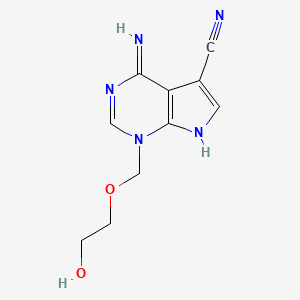
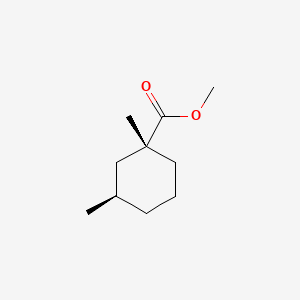
![5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid](/img/structure/B12677383.png)
